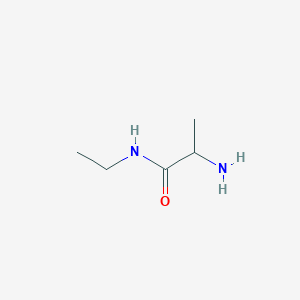

2-Amino-N-ethylpropanamide

Descripción general

Descripción

2-Amino-N-ethylpropanamide, also known as N-ethyl-2-aminopropanamide, is an organic compound with the molecular formula C5H13N2O. It is a colorless liquid with a faint amine odor. N-ethyl-2-aminopropanamide is a versatile chemical compound with a variety of applications in scientific research. It is used in the synthesis of a range of compounds and is a starting material for the preparation of a variety of pharmaceutical, agrochemical, and other organic compounds.

Aplicaciones Científicas De Investigación

Polymeric Carriers for Drug Binding

- Caldwell, Neuse, and Stephanou (1993) explored the synthesis of water-soluble polyamidoamines, which are suitable for drug binding. These polymers contain secondary amino groups, like 2-Amino-N-ethylpropanamide, which are ideal for side-chain attachment in drug coupling applications (Caldwell, Neuse, & Stephanou, 1993).

Functionalized Amino Acid Derivatives in Anticancer Agents

- Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives, including this compound derivatives, and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Peptidology and Drug Design

- Flores-Holguín et al. (2019) conducted a study using conceptual density functional theory for the chemical reactivity of peptides, including this compound derivatives. This research aids in understanding peptide reactivity and is valuable in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Chemical Modification of Proteins

- Smyth, Blumenfeld, and Konigsberg (1964) investigated the reactions of N-ethylmaleimide, related to this compound, with peptides and amino acids. This study is significant for understanding the chemical modification of proteins (Smyth, Blumenfeld, & Konigsberg, 1964).

DNA Interaction Studies for Antitumor Agents

- Crenshaw, Graves, and Denny (1995) explored the interactions of acridine antitumor agents with DNA, focusing on compounds including N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, structurally related to this compound. This research helps in understanding how these compounds bind to DNA (Crenshaw, Graves, & Denny, 1995).

Gene Transfection Using Cationic Polyamides

- Zhang, Jin, Zhao, and Lin (2015) synthesized biodegradable cationic polyamides, which include this compound derivatives, for gene delivery. Their study provides insights into the structural effects of these polyamides on gene transfection activity (Zhang, Jin, Zhao, & Lin, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It’s worth noting that aminoglycosides, a class of compounds that also contain amino groups, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . Whether 2-Amino-N-ethylpropanamide shares a similar mode of action is a topic for future research.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Amino acids, which share structural similarities with this compound, are formed via biosynthetic pathways that are ubiquitous across most forms of life. Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

The compound’s predicted boiling point is 260.2±23.0 °C, and its predicted density is 0.959±0.06 g/cm3

Result of Action

As a biochemical used for proteomics research , it may have diverse effects depending on the specific context of its use.

Propiedades

IUPAC Name |

2-amino-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPCTMWFLGENTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

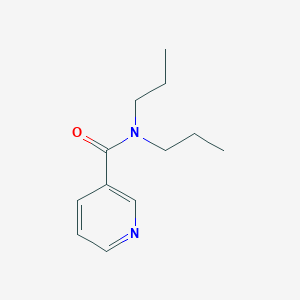

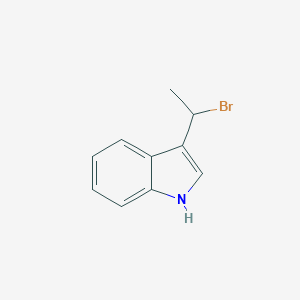

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-Amino-N-ethylpropanamide in chili and chili-based products?

A: The research paper primarily focuses on characterizing the volatile profile of chili and chili-based foods using headspace gas chromatography-mass spectrometry (HS-GC-MS). The identification of this compound, along with other volatile compounds, contributes to a better understanding of the overall aroma profile of these foods. [] Further research is needed to explore the specific sensory contribution of this compound to the overall flavor and aroma of chili and chili-based products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)